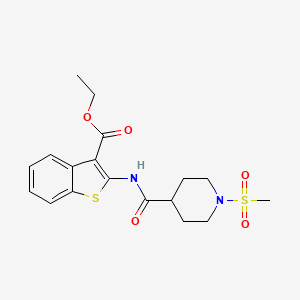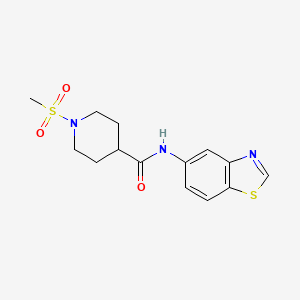![molecular formula C21H17F3N6O2 B6538474 3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[3-(trifluoromethyl)phenyl]urea CAS No. 1060234-47-0](/img/structure/B6538474.png)
3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[3-(trifluoromethyl)phenyl]urea is a complex organic compound known for its application in various scientific research fields. The compound belongs to a class of molecules that exhibit interesting biological activities due to their intricate structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the triazolopyridazine core followed by the introduction of the phenyl and trifluoromethylphenyl groups. Reaction conditions usually require specific catalysts, controlled temperatures, and precise pH levels to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[3-(trifluoromethyl)phenyl]urea is scaled up using optimized batch processes. The use of automated systems and continuous flow techniques improves efficiency and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions: The compound is known to undergo several types of chemical reactions including:
Oxidation: : Conversion to corresponding oxides under controlled conditions.
Reduction: : Gaining electrons and potentially converting into simpler forms.
Substitution: : Replacement of one or more functional groups.
Common Reagents and Conditions: Reagents like hydrogen peroxide, sodium borohydride, and various catalysts are commonly used. Conditions are carefully controlled to avoid unwanted side reactions.
Major Products Formed:
Scientific Research Applications
The compound finds extensive use in various fields due to its unique structure:
Chemistry: : As a reagent in organic synthesis and a precursor for more complex molecules.
Biology: : In studies of enzyme inhibition and as a probe for biological pathways.
Industry: : As a specialty chemical in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, often involving enzyme inhibition or modulation of receptor activities. The detailed mechanism includes binding to active sites and altering the biological activity of target molecules, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
When compared to other compounds in the triazolopyridazine class, 3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[3-(trifluoromethyl)phenyl]urea stands out due to its specific trifluoromethylphenyl group which imparts unique properties. Similar compounds include those with different substituents, such as:
Compounds with methyl groups instead of phenyl groups.
Variants with different halogen substitutions. These differences can significantly impact their reactivity, stability, and biological activity.
There's your deep dive into this compound. Intriguing stuff, right?
Properties
IUPAC Name |
1-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2/c22-21(23,24)15-7-4-8-16(13-15)26-20(31)25-11-12-32-18-10-9-17-27-28-19(30(17)29-18)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H2,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAGOADGNGXAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538404.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538405.png)
![4,6-difluoro-2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6538414.png)
![2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6538433.png)
![1-methanesulfonyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538436.png)


![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538460.png)
![N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B6538467.png)
![1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}imidazolidin-2-one](/img/structure/B6538483.png)
![2-(2-fluorophenyl)-N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide](/img/structure/B6538487.png)
![3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B6538493.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B6538500.png)
![1-(2,5-difluorophenyl)-3-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]urea](/img/structure/B6538505.png)
